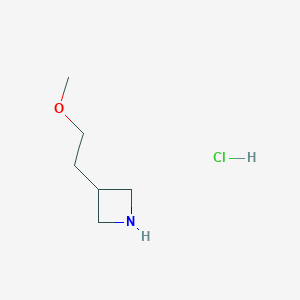

3-(2-Methoxyethyl)azetidine hydrochloride

Description

Historical Perspectives and Evolution of Azetidine (B1206935) Research

The history of azetidine chemistry dates back over a century, though for many years these compounds were considered chemical curiosities and were less explored than their three-membered (aziridine) or five-membered (pyrrolidine) counterparts. nih.gov Early synthetic methods were often low-yielding and lacked general applicability. orgsyn.org A significant milestone in bringing azetidines to the forefront was the discovery of naturally occurring azetidine-containing molecules, such as azetidine-2-carboxylic acid, first isolated in 1955. google.com This discovery spurred interest in the biological roles and synthetic accessibility of the azetidine scaffold.

In recent decades, research has intensified, leading to the development of robust and efficient synthetic strategies, including various cyclization and cycloaddition reactions. google.comrsc.org This has transformed azetidines from esoteric molecules into readily accessible building blocks, leading to their incorporation into a wide range of biologically active compounds and approved drugs. nih.govlifechemicals.com

Structural Characteristics of Azetidine Ring Systems in Organic Chemistry

The azetidine ring is a four-membered heterocycle consisting of three carbon atoms and one nitrogen atom. google.com Unlike the planar cyclobutane, the azetidine ring is puckered, which helps to alleviate some of the inherent ring strain. The geometry of the ring places substituents in specific spatial arrangements, which can be critical for molecular recognition and biological activity.

The nitrogen atom within the ring introduces polarity and acts as a hydrogen bond acceptor. It is also a site for substitution, allowing for the modulation of the molecule's physicochemical properties. Compared to larger, more flexible rings like pyrrolidine (B122466), the constrained nature of the azetidine scaffold offers a greater degree of conformational rigidity. nih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Overview of Strain-Driven Reactivity in Azetidine Scaffolds

A defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring and the relatively strain-free pyrrolidine ring. rsc.org This inherent strain is the primary driver of azetidine's unique reactivity.

The ring strain facilitates reactions that involve ring-opening, allowing azetidines to serve as precursors to linear amine derivatives. However, the ring is stable enough to be handled under typical laboratory conditions and can be carried through multi-step synthetic sequences without decomposition. jst.go.jp This balance of stability and "strain-release" reactivity makes azetidines versatile synthetic intermediates. rsc.org Reactions can be triggered under specific conditions to cleave the C-N or C-C bonds of the ring, providing access to a diverse array of more complex molecular architectures. rsc.org

Academic Research Context of 3-(2-Methoxyethyl)azetidine (B1428683) Hydrochloride within Azetidine Derivatives

While specific academic studies focusing exclusively on 3-(2-Methoxyethyl)azetidine hydrochloride are not prominent in the literature, its significance can be understood by examining the research context of 3-substituted azetidine derivatives. This class of compounds represents a rich area of investigation in medicinal chemistry and drug discovery. jst.go.jpnih.gov The azetidine ring serves as a versatile scaffold, and substitution at the 3-position is a common strategy for developing novel therapeutic agents. nih.gov

Academic research has demonstrated that 3-substituted azetidines are valuable building blocks for creating libraries of compounds aimed at various biological targets. For instance, novel azetidines based on a 3-substituted scaffold have been designed and synthesized as triple reuptake inhibitors for potential antidepressant applications. nih.gov Furthermore, the development of convenient synthetic routes to 3-substituted azetidines has made them useful intermediates for creating pharmacologically active agents. jst.go.jp

In this context, this compound can be viewed as a specific building block within this broader class. The "2-methoxyethyl" substituent at the 3-position introduces several features that medicinal chemists might find desirable:

Modulation of Physicochemical Properties: The ether functionality can influence solubility, lipophilicity, and hydrogen bonding capacity.

Metabolic Stability: The methoxyethyl group may alter the metabolic profile of a parent molecule.

Vector for Further Diversification: It provides a chemically distinct handle for further synthetic elaboration.

Researchers have explored a wide variety of 3-substituted azetidines in the pursuit of new drugs, including their use as amino acid analogues and as components of scaffolds for targeting the central nervous system. nih.govmdpi.comnih.gov The academic interest lies in systematically exploring how different substituents at the 3-position, such as the 2-methoxyethyl group, affect a molecule's interaction with biological systems, ultimately driving the discovery of new medicines. nih.govnih.gov

Table of Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The subject compound, a 3-substituted azetidine derivative. |

| Azetidine | The parent four-membered saturated nitrogen heterocycle. |

| Aziridine | A three-membered saturated nitrogen heterocycle, often compared to azetidine for its higher ring strain. |

| Pyrrolidine | A five-membered saturated nitrogen heterocycle, often compared to azetidine for its lower ring strain. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methoxyethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-3-2-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZHSXQRFKZHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of Azetidine Ring Systems with Methoxyethyl Substitution

Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of azetidine (B1206935) chemistry, driven by the release of ring strain. rsc.org These transformations can be initiated by acids, nucleophiles, or photochemical energy, and can also occur through intramolecular pathways.

Under acidic conditions, the nitrogen atom of the azetidine ring is protonated, forming a reactive azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. The rate of this decomposition is sensitive to pH, with more rapid cleavage occurring at lower pH values. nih.gov For a symmetrically substituted azetidinium ion derived from 3-(2-methoxyethyl)azetidine (B1428683), a nucleophile (Nu⁻) would attack one of the methylene (B1212753) carbons (C2 or C4), resulting in a γ-aminopropyl derivative.

The stability of N-substituted azetidines in acidic media is heavily dependent on the pKₐ of the azetidine nitrogen. nih.gov Electron-withdrawing groups on the nitrogen can lower its basicity, reducing the concentration of the reactive azetidinium ion at a given pH and thus enhancing stability. nih.gov

Table 1: Factors Influencing Acid-Mediated Ring Opening of Azetidines

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| pH | Increased reactivity at lower pH | Higher concentration of the protonated, activated azetidinium ion. nih.gov |

| N-Substituent | Electron-withdrawing groups decrease reactivity | Lowers the basicity of the nitrogen, disfavoring protonation. nih.gov |

| Nucleophile Strength | Stronger nucleophiles increase reaction rate | More efficient attack on the azetidinium ion. |

Direct nucleophilic attack on a neutral azetidine ring is generally difficult due to the ring's relative stability compared to aziridines. rsc.orgmagtech.com.cn Therefore, the reaction often requires activation of the azetidine, typically by converting it into a quaternary azetidinium salt (e.g., by N-alkylation) or by using a Lewis acid to coordinate to the nitrogen atom. magtech.com.cnresearchgate.net This enhances the electrophilicity of the ring carbons.

The regioselectivity of the nucleophilic attack is governed by both electronic and steric effects. magtech.com.cn In the case of an N-activated 3-(2-methoxyethyl)azetidinium salt, nucleophilic attack will occur at either the C2 or C4 position. Sterically bulky nucleophiles will preferentially attack the less hindered carbon atom. magtech.com.cn A wide range of nucleophiles, including halides, amines, and organometallic reagents, can be employed for these transformations, yielding various polysubstituted linear amines. researchgate.netnih.gov

Photochemical methods can provide the energy required to overcome the stability of the azetidine ring. A common strategy involves the photochemical synthesis of azetidines, for example via a Norrish–Yang or aza Paternò-Büchi reaction, followed by a strain-releasing ring-opening event. rsc.orgbeilstein-journals.orguni-mainz.denih.govchemrxiv.org For instance, photogenerated azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.denih.gov This 'build and release' strategy uses light to construct the strained four-membered ring, which is then opened in a subsequent chemical step. beilstein-journals.orgnih.gov While direct photochemical ring-opening of a simple saturated azetidine like 3-(2-methoxyethyl)azetidine is less common, the principles of using photon energy to access strained intermediates that readily undergo cleavage are well-established in azetidine chemistry. beilstein-journals.org

The azetidine ring can also be opened via intramolecular nucleophilic attack. This pathway is particularly relevant when a nucleophilic functional group is tethered to the azetidine ring or its N-substituent. Studies on N-aryl azetidines bearing a side chain with an amide group have demonstrated an acid-mediated intramolecular decomposition. nih.gov In this mechanism, the protonated azetidine ring is attacked by the pendant amide oxygen, leading to ring cleavage. nih.gov

The feasibility of such a pathway is highly dependent on the length of the tether connecting the nucleophile to the azetidine core, which dictates the size of the ring being formed in the transition state. nih.gov For 3-(2-methoxyethyl)azetidine, the ether oxygen in the side chain is a potential intramolecular nucleophile. However, its attack on the azetidinium ring would lead to the formation of a medium-sized ring, which is generally thermodynamically and kinetically disfavored. Therefore, this specific intramolecular pathway is less likely compared to intermolecular attack by solvent or other nucleophiles present in the reaction medium.

Table 2: Comparison of Ring-Opening Mechanisms for Azetidines

| Reaction Type | Activation Method | Key Intermediate | Typical Product |

|---|---|---|---|

| Acid-Mediated | Protonation (Brønsted acid) | Azetidinium ion | γ-Aminopropyl derivatives ambeed.com |

| Nucleophilic | N-quaternization or Lewis acid | Azetidinium salt | Polysubstituted linear amines nih.gov |

| Photochemical | Light irradiation | Excited state or strained intermediate | Functionalized acyclic amines beilstein-journals.orgnih.gov |

| Intramolecular | Protonation, tethered nucleophile | Cyclic transition state | Macrocyclic or ring-cleaved products nih.gov |

Ring-Expansion Reactions (e.g., Stevens rearrangement to pyrrolidines)

Ring-expansion reactions transform the four-membered azetidine ring into larger, five-membered heterocycles like pyrrolidines. A prominent method for achieving this is the beilstein-journals.orgnih.gov-Stevens rearrangement. nih.govacs.org This reaction typically involves the formation of an azetidinium ylide, which is generated by treating an azetidine with a diazo compound in the presence of a metal catalyst, such as copper or rhodium complexes. nih.govacs.orgthieme-connect.de The resulting ylide then undergoes a sigmatropic rearrangement, leading to the insertion of one carbon atom into the ring and the formation of a pyrrolidine (B122466). nih.gov

This method provides a powerful tool for converting readily available azetidines into more complex pyrrolidine scaffolds. acs.orgresearchgate.net The reaction's efficiency and selectivity can be controlled through the choice of catalyst and reaction conditions.

Functionalization of the Azetidine Core

Beyond reactions that cleave the ring, the azetidine core itself can be functionalized while preserving the four-membered structure. These reactions are crucial for elaborating the azetidine scaffold into more complex molecules for applications in medicinal chemistry and materials science. nih.govuni-muenchen.de

Common strategies for functionalizing the azetidine core include:

α-Lithiation and Electrophilic Trapping: The protons on the carbons adjacent to the nitrogen (α-protons) can be removed by a strong base like hexyllithium, often in the presence of a chelating agent like TMEDA. rsc.org The resulting α-azetidinyl anion can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, boronic esters) to install new substituents at the C2 or C4 positions. rsc.org

C-H Activation: Transition metal-catalyzed C-H activation provides a direct method for functionalizing the azetidine ring. For example, palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds is a known method for synthesizing azetidines and demonstrates the feasibility of targeting C-H bonds within such systems. rsc.org

Cross-Coupling Reactions: N-arylation of the azetidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, allowing for the introduction of various aryl and heteroaryl substituents. uni-muenchen.de

For 3-(2-methoxyethyl)azetidine, functionalization would primarily occur at the nitrogen atom or at the C2 and C4 positions of the ring, as the C3 position is already substituted.

Direct C-H Functionalization

Direct functionalization of C-H bonds on a saturated heterocyclic ring is a formidable challenge in synthetic chemistry due to their general inertness. For 3-substituted azetidines, the C-H bonds at the C2 and C4 positions, adjacent to the nitrogen, are the most likely candidates for such transformations, albeit still requiring specialized methods. While specific studies on 3-(2-methoxyethyl)azetidine are not prevalent, general advancements in C-H functionalization offer potential pathways.

Modern synthetic methods, such as palladium-catalyzed C-H activation, often employing directing groups, have been used to functionalize unactivated C-H bonds in saturated heterocycles. researchgate.netnih.govnih.gov Similarly, photocatalysis and radical-mediated processes have emerged as powerful tools for the C-H functionalization of saturated aza-heterocycles, enabling reactions at positions remote from the heteroatom. rsc.orgchemrxiv.orgnih.govnih.gov These strategies could hypothetically be applied to the 3-(2-methoxyethyl)azetidine core to introduce new substituents, although such applications remain largely exploratory for this specific substrate. The primary challenge lies in achieving regioselectivity, controlling the reaction to occur at a specific C-H bond on the azetidine ring or even on the methoxyethyl side chain.

Alkylation and Acylation Reactions

The most common and predictable transformations of 3-(2-methoxyethyl)azetidine involve the nucleophilic nitrogen atom of the free base. These reactions, standard for secondary amines, provide a reliable means to elaborate the core structure.

N-Alkylation: The azetidine nitrogen readily participates in nucleophilic substitution reactions with alkyl halides or other alkylating agents. This N-alkylation is a fundamental method for introducing a wide variety of substituents onto the azetidine ring. nih.gov The reaction typically proceeds by treating the free base of 3-(2-methoxyethyl)azetidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid.

N-Acylation: Similarly, the nitrogen atom can be acylated using acyl chlorides, anhydrides, or activated esters. This reaction forms an amide bond and is a common strategy for synthesizing derivatives or installing protecting groups. google.com Standard Schotten-Baumann conditions (an acyl chloride with an aqueous base) or coupling reagents typically used in peptide synthesis can be employed effectively.

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

| N-Alkylation | Benzyl bromide | N-Benzyl-3-(2-methoxyethyl)azetidine | K₂CO₃, Acetonitrile, Heat |

| N-Acylation | Acetyl chloride | N-Acetyl-3-(2-methoxyethyl)azetidine | Triethylamine, CH₂Cl₂, 0 °C to RT |

| Reductive Amination | Acetone | N-Isopropyl-3-(2-methoxyethyl)azetidine | NaBH(OAc)₃, Dichloroethane |

| Michael Addition | Methyl acrylate | Methyl 3-(3-(2-methoxyethyl)azetidin-1-yl)propanoate | Methanol, RT |

Electrophilic Azetidinylation Strategies

Beyond reacting as a nucleophile, the azetidine ring can be modified to act as an electrophilic building block. This "electrophilic azetidinylation" allows for the direct attachment of the azetidine moiety to various nucleophiles. A prominent strategy involves the conversion of an N-protected azetidinol (B8437883) into a species with a good leaving group at the C3 position.

One advanced approach utilizes azetidinyl trichloroacetimidates as potent electrophilic azetidinylating reagents. rsc.orgchemrxiv.org In a hypothetical application to the target compound, N-protected 3-(2-methoxyethyl)azetidin-3-ol could be synthesized and then reacted with trichloroacetonitrile (B146778) in the presence of a base (like DBU) to form the corresponding N-protected 3-(2-methoxyethyl)azetidin-3-yl trichloroacetimidate. This intermediate, upon activation with a Lewis acid, would generate a stabilized azetidin-3-yl cation (or a related reactive species), which can then be trapped by a wide range of nucleophiles (e.g., indoles, phenols, thiols, carbanions), installing the 3-(2-methoxyethyl)azetidine group onto these molecules. syr.edunih.govresearchgate.net

| Step | Description | Reagent Example |

| 1. Precursor Synthesis | Formation of an N-protected azetidinol. | N-Boc-azetidin-3-one + (2-methoxyethyl)magnesium bromide |

| 2. Activation | Conversion of the azetidinol to an electrophilic reagent. | Trichloroacetonitrile, DBU |

| 3. Coupling | Lewis acid-mediated reaction with a nucleophile. | TMSOTf (catalyst), Indole (nucleophile) |

Reactivity of the Methoxyethyl Side Chain

The methoxyethyl side chain offers a secondary site for chemical modification, primarily centered on the ether linkage. Ether bonds are generally stable, but they can be cleaved under specific, often harsh, conditions.

The most characteristic reaction of the methoxyethyl group is ether cleavage under strong acidic conditions, typically with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgnih.govlongdom.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the ether oxygen, converting the methoxy (B1213986) group into a better leaving group (methanol). A subsequent nucleophilic attack by the halide ion (e.g., I⁻) on the adjacent methylene carbon via an S_N2 mechanism results in the cleavage of the C-O bond. This transformation would convert the 3-(2-methoxyethyl)azetidine into 3-(2-haloethyl)azetidine and methanol. The choice of acid and reaction conditions can influence the outcome, and forcing conditions may also affect the azetidine ring itself.

| Reaction | Reagents | Product | Mechanism |

| Ether Cleavage | Concentrated HI, Heat | 3-(2-Iodoethyl)azetidine + Methanol | S_N2 |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 3-(2-Bromoethyl)azetidine + Methanol | Lewis acid-assisted S_N2 |

Advanced Spectroscopic and Structural Elucidation Methodologies in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each atom in 3-(2-Methoxyethyl)azetidine (B1428683) hydrochloride can be mapped, confirming the arrangement of the azetidine (B1206935) ring and the methoxyethyl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(2-Methoxyethyl)azetidine hydrochloride is expected to display distinct signals corresponding to each unique proton environment. The presence of the hydrochloride salt results in the protonation of the azetidine nitrogen, forming an azetidinium ion, which influences the chemical shifts of adjacent protons. The expected signals, their multiplicities, and approximate chemical shift ranges are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-H₂⁺ (azetidinium) | ~9.0 - 11.0 | Broad singlet (br s) | Protons on the positively charged nitrogen. The signal is typically broad due to quadrupole broadening and exchange. |

| Azetidine C2/C4-H (axial/equatorial) | ~3.8 - 4.2 | Multiplet (m) | These four protons are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the C3 proton. |

| Methoxy (B1213986) -OCH₃ | ~3.3 | Singlet (s) | Represents the three equivalent protons of the methyl group. |

| -CH₂-O- (ethyl) | ~3.5 | Triplet (t) | This methylene (B1212753) group is adjacent to the oxygen and coupled to the other ethyl methylene group. |

| Azetidine C3-H | ~2.8 - 3.2 | Multiplet (m) | The single proton at the substitution point, coupled to the adjacent azetidine and ethyl protons. |

| -CH₂- (ethyl, adjacent to ring) | ~1.9 - 2.2 | Multiplet (m) | This methylene group is coupled to the C3 proton and the other ethyl methylene group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The predicted chemical shifts for this compound are outlined below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂-O- (ethyl) | ~70 - 75 | The carbon atom of the ethyl chain bonded to the electronegative oxygen atom. |

| Methoxy -OCH₃ | ~59 | The carbon of the terminal methyl group. |

| Azetidine C2/C4 | ~50 - 55 | The two equivalent carbon atoms of the azetidine ring adjacent to the nitrogen. Their shift is influenced by the positive charge on the nitrogen. |

| -CH₂- (ethyl, adjacent to ring) | ~32 - 36 | The carbon atom of the ethyl chain bonded to the azetidine ring. |

| Azetidine C3 | ~30 - 34 | The substituted carbon atom of the azetidine ring. |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically employed. ESI-MS analysis would confirm the molecular weight of the cationic species, 3-(2-Methoxyethyl)azetidine.

The free base, 3-(2-Methoxyethyl)azetidine, has a monoisotopic mass of approximately 115.10 Da. uni.lu In positive ion mode ESI-MS, the compound would be detected as the protonated molecule, [M+H]⁺, where M is the free base. Therefore, the expected primary ion would have an m/z value of approximately 116.11.

Further analysis using tandem mass spectrometry (MS/MS) would involve the fragmentation of this parent ion to produce daughter ions, providing additional structural confirmation. Common fragmentation pathways would likely involve the loss of the methoxyethyl side chain or cleavage of the azetidine ring. Predicted mass spectrometry data for various adducts of the free base are presented below. uni.lu

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS, Ų) |

|---|---|---|

| [M+H]⁺ | 116.10700 | 122.6 |

| [M+Na]⁺ | 138.08894 | 127.8 |

| [M+K]⁺ | 154.06288 | 130.1 |

| [M+NH₄]⁺ | 133.13354 | 136.8 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H₂⁺ (azetidinium) | Stretching | 2700 - 3100 | A broad and strong absorption band characteristic of amine salts. |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Absorptions from the C-H bonds in the azetidine ring and the methoxyethyl side chain. |

| N-H₂⁺ (azetidinium) | Bending | 1560 - 1650 | A characteristic bending vibration for the ammonium (B1175870) group. |

| C-O (ether) | Stretching | 1080 - 1150 | A strong, distinct peak indicating the presence of the C-O-C ether linkage. |

| C-N | Stretching | 1020 - 1250 | Absorption related to the stretching of the carbon-nitrogen bonds within the azetidine ring. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of this compound of sufficient quality could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound are not publicly available, the analysis would reveal key structural details, including:

Azetidine Ring Conformation: The four-membered azetidine ring is not perfectly planar and typically adopts a puckered conformation. X-ray analysis would precisely define the degree of this puckering.

Side Chain Orientation: The conformation of the 2-methoxyethyl side chain relative to the azetidine ring would be determined, including the orientation of the C-C and C-O bonds.

Crystal Packing and Intermolecular Interactions: The technique would elucidate how the azetidinium cations and chloride anions are arranged in the crystal lattice. It would reveal important intermolecular forces, such as hydrogen bonds between the N-H₂⁺ groups and the chloride anions, which dictate the solid-state structure.

This information is crucial for understanding the molecule's spatial arrangement and the non-covalent interactions that govern its properties in the solid state.

Theoretical and Computational Studies on Azetidine Chemistry

Quantum Chemical Calculations for Ring Strain Analysis

The defining characteristic of the azetidine (B1206935) ring is its significant ring strain, which dictates its reactivity and conformation. Quantum chemical calculations are essential tools for quantifying this strain and understanding its implications. The ring strain of azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This considerable strain energy is a primary driver for the chemical reactivity of azetidines. rsc.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the strain energy. This is often done by comparing the energy of the cyclic molecule with that of a corresponding acyclic, strain-free reference compound using isodesmic or homodesmotic reactions. These calculations help rationalize why azetidines, while more stable and easier to handle than aziridines, readily participate in ring-opening reactions under appropriate conditions. rsc.org

Analysis of the electron density and bond paths via quantum theory of atoms in molecules (QTAIM) can reveal the nature of the chemical bonds within the strained ring. For instance, the C-C and C-N bonds in azetidine are expected to be "bent," a hallmark of strained ring systems, which explains their susceptibility to cleavage. researchgate.net

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

Mechanistic Studies of Azetidine Formation and Reactions (e.g., DFT studies, transition state analysis)

Computational chemistry plays a pivotal role in elucidating the mechanisms of azetidine synthesis and subsequent reactions. DFT studies are frequently used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining reaction outcomes such as regioselectivity and stereoselectivity. researchgate.netresearchgate.net

One of the classic challenges in azetidine synthesis is favoring the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring (Baldwin's rules). researchgate.netacs.org DFT calculations have provided a quantum mechanical explanation for these rules in the context of oxirane ring-opening reactions. acs.org By analyzing the transition states for both the 4-exo-tet (leading to azetidine) and 5-endo-tet (leading to pyrrolidine) cyclizations, researchers can predict which pathway is kinetically favored. researchgate.netacs.org These studies show that the kinetically controlled formation of the strained four-membered ring can be achieved under specific conditions, even though the five-membered ring is the thermodynamic product. researchgate.net

For instance, in La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations demonstrated that the coordination of a lanthanum complex to the substrate significantly lowers the energy of the transition state leading to azetidine formation compared to the one leading to pyrrolidine, explaining the observed inverse regioselectivity. frontiersin.orgnih.gov Similarly, DFT calculations have been used to show that the 4-exo-dig radical cyclization of ynamides is kinetically favored over the 5-endo-dig pathway, providing a route to highly functionalized azetidines. nih.gov

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Intramolecular Aminolysis of Epoxides | DFT | La(III) catalyst lowers the transition state energy for azetidine formation over pyrrolidine. | frontiersin.orgnih.gov |

| Ring-Formation from Oxiranes | DFT | Azetidine formation is kinetically controlled, while pyrrolidine is the thermodynamic product. | researchgate.netacs.org |

| Radical Cyclization of Ynamides | DFT | The 4-exo-dig cyclization pathway is kinetically favored over the 5-endo-dig pathway. | nih.gov |

Conformational Analysis and Stereochemical Predictions

The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its torsional strain. The presence of substituents, such as the 2-methoxyethyl group at the C3 position in 3-(2-Methoxyethyl)azetidine (B1428683), significantly influences the ring's conformational preferences and the orientation of the substituent.

In the case of 3-(2-Methoxyethyl)azetidine, the flexible side chain introduces additional conformational complexity. Theoretical studies can predict the preferred rotamers of the side chain and how its orientation is coupled to the puckering of the azetidine ring. Furthermore, these analyses can predict the stereochemical outcome of reactions. For example, understanding the most stable conformation of a reactant allows for predictions of which face of the ring is more accessible for an incoming reagent, thus predicting the diastereoselectivity of a reaction. adelaide.edu.au Spectroscopic techniques, particularly NMR, are often used in conjunction with computational studies to validate the predicted conformational preferences. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (focus on structural aspects for chemical design)

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to introduce three-dimensional character into drug candidates. nih.govmedwinpublishers.com Molecular docking and other computational techniques are crucial for understanding how azetidine-containing molecules like 3-(2-Methoxyethyl)azetidine hydrochloride interact with biological targets, thereby guiding the design of more potent and selective drugs. easychair.org

Molecular docking simulations predict the preferred binding mode of a ligand within a protein's active site. researchgate.netmdpi.com For an azetidine derivative, these studies reveal key interactions:

Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, or in its protonated hydrochloride form, the N-H group can act as a hydrogen bond donor.

Vectorial Projection: The non-planar, puckered nature of the azetidine ring allows its substituents to be projected into specific regions of a binding pocket, which can be exploited to achieve selective interactions.

Hydrophobic Interactions: The ethyl part of the 2-methoxyethyl side chain can engage in hydrophobic or van der Waals interactions within the protein target. researchgate.net

Structure-based drug design (SBDD) heavily relies on these computational predictions. nih.gov For example, in the development of Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors, a docking model was used to discover a novel azetidine scaffold. The subsequent crystal structure of the protein-ligand complex confirmed that the docking model had accurately predicted the binding mode, where the azetidine derivative bound to the DFG-out conformation of the kinase. nih.gov Such studies provide a structural basis for the observed activity and guide the design of new analogs with improved potency and optimized pharmacokinetic properties. acs.orgresearchgate.netresearchgate.net

Academic Applications and Research Utility of Azetidine Derivatives in Chemical Science

Azetidines as Key Scaffolds in Medicinal Chemistry Research

The azetidine (B1206935) moiety is a "privileged scaffold" found in numerous natural products and synthetic pharmaceuticals. medwinpublishers.comresearchgate.netresearchgate.net Its incorporation into molecular design is a strategic choice for chemists aiming to develop compounds with improved pharmacological profiles. nih.govresearchgate.net The non-planar, puckered conformation of the azetidine ring allows for the precise three-dimensional positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.netrsc.org This structural feature is increasingly sought after in modern drug discovery, which seeks to move away from flat, planar molecules towards more complex three-dimensional structures to improve properties like solubility and reduce off-target effects. tcichemicals.com

The design of molecules incorporating azetidine is often guided by the principle of conformational restriction. By introducing the rigid azetidine core, chemists can reduce the number of low-energy conformations a molecule can adopt. enamine.net This pre-organization of the molecule for binding can result in a smaller entropic penalty upon interaction with a protein target, potentially leading to higher affinity. enamine.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery. magtech.com.cnresearchgate.net The azetidine ring is an effective bioisostere for a variety of common chemical motifs. Its three-dimensional structure and polarity make it an attractive replacement for other cyclic amines like pyrrolidine (B122466) and piperidine (B6355638), or even for flexible acyclic linkers. tcichemicals.comresearchgate.net

This strategy of bioisosteric replacement can profoundly impact a drug candidate's pharmacokinetic profile, including its solubility, lipophilicity, and metabolic stability. researchgate.net For instance, replacing a planar phenyl ring or a metabolically labile group with a stable, polar azetidine scaffold can lead to compounds with superior drug-like properties. tcichemicals.com Recently, 3-hydroxymethyl-azetidine was demonstrated to be an effective bioisostere of pyrrolidin-3-ol in the development of potent polymerase theta inhibitors. nih.gov

Table 1: Examples of Azetidine in Bioisosteric Replacement

| Original Moiety | Azetidine-based Bioisostere | Potential Advantages |

|---|---|---|

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Azetidine | Increased sp³ character, improved solubility, novel intellectual property space. tcichemicals.com |

| Morpholine/Piperazine (B1678402) | Spiro-azetidine | Enhanced 3-dimensionality, modulation of physicochemical properties. tcichemicals.com |

| Ketone | 3-substituted Azetidine | Improved pharmacokinetic profile, access to novel chemical space. researchgate.net |

| Pyrrolidin-3-ol | 3-Hydroxymethyl-azetidine | Optimization of potency and metabolic stability. nih.gov |

The azetidine ring's structure imparts significant rigidity to a molecule. researchgate.netresearchgate.netrsc.org Unlike more flexible five- or six-membered rings, the four-membered azetidine ring has a more defined, puckered conformation. This inherent rigidity helps to lock the attached functional groups into specific spatial orientations, which is crucial for precise interactions with biological targets. researchgate.netenamine.net This structural constraint can be a key factor in enhancing a compound's potency and selectivity. nih.gov

In addition to rigidity, the azetidine ring introduces polarity. The nitrogen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility and facilitate interactions with polar residues in a protein's active site. nih.gov The presence of the methoxyethyl group in 3-(2-Methoxyethyl)azetidine (B1428683) hydrochloride further enhances its polar nature. This modulation of polarity is a critical tool for medicinal chemists to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) properties, particularly for applications like CNS-penetrant drugs where a delicate balance of properties is required. nih.gov

Table 2: Physicochemical Impact of Azetidine Introduction

| Property | General Effect of Azetidine Moiety | Rationale |

|---|---|---|

| Molecular Rigidity | Increase | The strained four-membered ring has a constrained, puckered conformation. researchgate.netrsc.org |

| Polarity | Increase | The nitrogen atom is a hydrogen bond acceptor. nih.gov |

| Aqueous Solubility | Generally Increases | Increased polarity and ability to form hydrogen bonds. researchgate.net |

| Lipophilicity (logP) | Generally Decreases | The polar nitrogen atom reduces overall lipophilicity compared to a carbocyclic analogue. |

| Metabolic Stability | Can Increase | The ring is generally more stable than some commonly used functional groups. researchgate.net |

The unique properties of azetidines have led to their incorporation into more complex molecular architectures like hybrids and conjugates. In peptide chemistry, azetidine-based amino acids can be used as turn-inducing elements to facilitate the synthesis of small macrocyclic peptides. nih.gov These constrained peptides often exhibit improved stability and cell permeability compared to their linear counterparts.

Azetidines also serve as valuable components in the design of targeted therapeutics. For example, they have been incorporated into analogues of TZT-1027, an antitumor agent, to create novel compounds with potent antiproliferative activities. mdpi.com The azetidine moiety can act as a rigid linker or a core scaffold in the development of molecules such as Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of different parts of the molecule is essential for biological function. nih.gov

Applications in Polymer Chemistry

Beyond medicinal chemistry, the strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization. rsc.orgresearchgate.net This process allows for the synthesis of polyamines, which have a wide range of applications.

Azetidines readily undergo cationic ring-opening polymerization (CROP). researchgate.net The polymerization is typically initiated by a cationic species, such as a proton from an acid. The initiator protonates the azetidine nitrogen, forming a highly strained and reactive azetidinium cation. This cation is then susceptible to nucleophilic attack by the nitrogen atom of another azetidine monomer. This attack opens the four-membered ring and propagates the polymer chain. rsc.orgresearchgate.net

This process often results in the formation of highly branched, or hyperbranched, polymers known as poly(trimethylene imine)s. nsf.gov These polymers are of significant interest for applications such as non-viral gene transfection, CO2 capture, and as coatings and adhesives, owing to their high density of amino groups. rsc.org While CROP is a general and well-studied process for azetidine and its N-alkyl derivatives, specific polymerization studies focusing on 3-(2-Methoxyethyl)azetidine hydrochloride are not extensively documented in the literature. researchgate.net

Table 3: General Mechanism of Cationic Ring-Opening Polymerization (CROP) of Azetidine

| Step | Description |

|---|---|

| 1. Initiation | An initiator (e.g., H⁺) protonates the nitrogen of an azetidine monomer, forming a reactive azetidinium ion. researchgate.net |

| 2. Propagation | The nitrogen of a second monomer acts as a nucleophile, attacking a carbon of the azetidinium ion and opening the ring. This elongates the polymer chain and regenerates the cationic active center at the chain end. rsc.orgresearchgate.net |

| 3. Branching | Secondary amine groups within the growing polymer backbone can also act as nucleophiles, attacking the active chain end and leading to the formation of branched structures. nsf.gov |

| 4. Termination | The reaction can be terminated by the introduction of a terminating agent or by side reactions. |

Nucleophilic Ring-Opening Polymerization of Azetidinium Salts

The strained four-membered ring of azetidine derivatives can be activated towards polymerization through N-quaternization, forming azetidinium salts. These salts are susceptible to nucleophilic attack, leading to ring-opening. When this process occurs in a repetitive manner, it results in polymerization. The polymerization of azetidinium salts is a key method for producing polyamines.

The process is typically initiated by a nucleophile that attacks one of the carbon atoms adjacent to the positively charged nitrogen, cleaving the C-N bond. The resulting species can then attack another azetidinium monomer, propagating the polymer chain. This type of polymerization is mechanistically distinct from the cationic ring-opening polymerization of neutral azetidines, which is initiated by acids.

The regioselectivity of the nucleophilic attack on the azetidinium ring is a critical factor influencing the structure of the resulting polymer. bohrium.com This selectivity is governed by the substitution pattern on the azetidine ring. For N,N-dialkyl azetidiniums, nucleophilic attack predominantly occurs at the C4 position if it is unsubstituted, due to lesser steric hindrance. bohrium.com However, electronic effects from substituents can alter this preference. The nature of the nucleophile also plays a significant role in determining the site of attack. bohrium.com

While the polymerization of the specific compound 3-(2-Methoxyethyl)azetidinium hydrochloride is not detailed in the reviewed literature, the general principles of azetidinium salt polymerization are well-established. The presence of the 3-(2-methoxyethyl) substituent would be expected to influence the polymerization kinetics and the properties of the resulting polymer, but the fundamental mechanism of nucleophilic ring-opening would remain the same. The process generally proceeds via an SN2 mechanism, leading to the formation of linear polyamines. bohrium.com

Synthesis of Polymers with Pendant Azetidinium Substituents

Polymers featuring pendant azetidinium groups are of significant interest due to their reactive nature, which allows for further chemical modification or for applications where cationic charges along a polymer backbone are desirable, such as in fabric treatment. google.com These polymers can be synthesized through two primary strategies: the polymerization of monomers that already contain an azetidinium group, or the chemical modification of a pre-existing polymer to introduce pendant azetidinium functionalities.

One common method for creating these functional polymers involves a post-polymerization modification approach. researchgate.netresearchgate.net This strategy often utilizes a precursor polymer containing primary or secondary amine groups. These amine-functionalized polymers can then be reacted with reagents that generate the azetidinium ring. For instance, epichlorohydrin (B41342) is a common reagent used to convert secondary amine groups on a polymer backbone into reactive azetidinium groups. researchgate.net

The reaction conditions, such as solvent, pH, and stoichiometry, can be carefully controlled to manage the degree of functionalization and to influence the formation of other potential side products, such as amino-chlorohydrin or amino-epoxide groups when primary amines are present. researchgate.net

An alternative approach involves the use of bifunctional coupling agents. For example, a coupler derived from the reaction of piperazine and epichlorohydrin can bear both an azetidinium group and another reactive handle. researchgate.net This coupler can then be grafted onto a suitable polymer backbone, effectively introducing the pendant azetidinium moiety.

These synthetic methodologies allow for the creation of a diverse range of polymer architectures with tailored properties. The incorporation of pendant azetidinium groups imparts a cationic character to the polymer and provides reactive sites for cross-linking or further functionalization.

| Polymer Type | Synthesis Strategy | Reagents | Reference |

| Poly(vinyl amine)s | Post-polymerization modification | Bifunctional coupler | researchgate.net |

| Polytetrahydrofurans | Post-polymerization modification | Piperazine-based coupler | researchgate.net |

| Condensation Polymers | Polymerization of functionalized monomers | Epichlorohydrin | google.com |

Azetidine Derivatives as Versatile Synthetic Intermediates

Precursors for Other Nitrogen-Containing Heterocycles (e.g., pyrrolidines, piperidines)

The inherent ring strain of azetidines makes them valuable precursors for the synthesis of larger, more stable nitrogen-containing heterocycles like pyrrolidines and piperidines through ring-expansion reactions. researchgate.netrsc.org These transformations typically proceed via the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile.

The expansion to a five-membered pyrrolidine ring is a well-documented process. rsc.orgnih.govnih.gov One common strategy involves the intramolecular N-alkylation of an azetidine bearing a suitable leaving group on a side chain at the 2-position. This forms a strained 1-azoniabicyclo[n.2.0]alkane intermediate. Subsequent nucleophilic attack on one of the bridgehead carbons of this intermediate leads to the cleavage of a C-N bond of the original azetidine ring, resulting in the formation of a larger ring. For example, azetidine-carboxylate esters can react with metallocarbenes to form azetidinium ylides, which then undergo a researchgate.netbirmingham.ac.uk-shift to furnish ring-expanded pyrrolidine products. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. researchgate.net

Similarly, azetidines can be expanded to six-membered piperidine rings. researchgate.netrsc.org The mechanism often involves the formation of an intermediate, such as an aziridinium (B1262131) ion from an iodomethyl azetidine derivative, which can then rearrange to form a piperidine structure. rsc.org The choice of reagents and reaction conditions can be subtly changed to direct the synthesis towards the desired heterocyclic system. rsc.org

These ring expansion strategies highlight the utility of the strained azetidine scaffold as a versatile building block in heterocyclic synthesis, providing access to a variety of more complex nitrogen-containing structures.

Chiral Templates and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective scaffolds for ligands and organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net Their rigid, four-membered ring structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in a variety of chemical transformations. The substituents on the azetidine ring can be strategically positioned to create a chiral pocket that influences the approach of substrates to a catalytic center. nih.gov

Azetidine-based ligands have been successfully employed in a range of metal-catalyzed reactions. For example, single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving high enantiomeric excess (>99% e.e.) with alkyl aldehydes. nih.gov The concave geometry of the cis-disubstituted azetidine ring, when chelated to a metal, creates a rigid and sterically demanding platform that dictates the stereochemical outcome of the reaction. nih.gov

In addition to their role as ligands for metals, chiral azetidines serve as core components of purely organic catalysts. researchgate.net These organocatalysts have been utilized to promote reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions with significant levels of asymmetric induction. birmingham.ac.ukresearchgate.net The effectiveness of these azetidine-containing catalysts is often benchmarked against their five-membered (pyrrolidine) and three-membered (aziridine) ring analogues to evaluate the impact of ring size and conformation on catalytic efficiency and selectivity. birmingham.ac.uk

The development of modular synthetic routes to chiral azetidines allows for the systematic tuning of the ligand's steric and electronic properties, facilitating the optimization of catalysts for specific asymmetric transformations. nih.govresearchgate.net This modularity, combined with the unique conformational constraints of the azetidine ring, makes them a valuable class of chiral auxiliaries in the field of asymmetric catalysis.

| Catalytic Application | Type of Azetidine Catalyst | Reaction Example | Achieved Enantioselectivity | Reference |

| Asymmetric Catalysis | Chiral azetidine-derived ligands | Friedel-Crafts alkylations | High | birmingham.ac.ukresearchgate.net |

| Asymmetric Catalysis | Chiral azetidine-derived organocatalysts | Henry reactions | High | birmingham.ac.ukresearchgate.net |

| Asymmetric Catalysis | Chiral azetidine-derived organocatalysts | Michael-type reactions | High | birmingham.ac.ukresearchgate.net |

| Copper-catalysed reactions | 2,4-cis-disubstituted amino azetidines | Henry reaction | >99% e.e. | nih.gov |

Research into Specific Biological Target Interactions (from a chemical structure perspective)

Dopaminergic Antagonist Scaffolds

The azetidine ring is a structural motif that has been incorporated into molecules designed to act as dopamine (B1211576) receptor antagonists. From a chemical structure perspective, the rigid, non-planar geometry of the azetidine ring can serve as a conformational constraint, locking a portion of the molecule into a specific three-dimensional orientation that is favorable for binding to the dopamine receptor.

In a study focused on developing novel dopamine antagonists, a series of azetidine derivatives substituted at the 3-position with an amide moiety were synthesized and evaluated for their affinity for D2 and D4 dopamine receptors. researchgate.net The core structure consisted of a 1-benzhydryl-azetidin-3-yl scaffold. The structure-activity relationship (SAR) was explored by modifying the phenyl ring of the amide substituent at the 2, 3, or 4-position.

The research found that the position of the substituent on the phenyl ring significantly impacted the antagonist potency. The most potent D2 antagonist from the series was N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, while the most potent D4 antagonist was N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide. researchgate.net This demonstrates that even a subtle change in the substitution pattern, moving a bromine atom from the 2-position to the 4-position on the terminal phenyl ring, can switch the selectivity between dopamine receptor subtypes.

Docking studies revealed that the interactions of these azetidine derivatives within the receptor binding pocket correlated well with their observed biological activity. researchgate.net The azetidine ring, in this context, acts as a key structural element that correctly positions the benzhydryl and substituted benzamide (B126) groups for optimal interaction with amino acid residues in the receptor. The conformational rigidity of the azetidine scaffold is crucial for reducing the entropic penalty upon binding and for presenting a precise pharmacophore to the biological target. nih.gov

| Compound | Receptor Target | Key Structural Features | Reference |

| N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide | D2 Dopamine Receptor | 1-benzhydryl-azetidine core, 2-bromo-benzamide | researchgate.net |

| N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide | D4 Dopamine Receptor | 1-benzhydryl-azetidine core, 4-bromo-benzamide | researchgate.net |

Polymerase Theta Inhibitors

Polymerase Theta (Polθ) is a DNA polymerase that plays a crucial role in DNA repair, particularly in alternative end-joining pathways. Its inhibition has emerged as a promising therapeutic strategy, especially in cancer research. While direct studies on this compound as a Polymerase Theta inhibitor are not prominent in the existing literature, the broader class of azetidine derivatives has shown significant potential in this area.

Recent research has identified 3-hydroxymethyl-azetidine derivatives as a novel and potent class of Polymerase Theta inhibitors. These findings underscore the importance of the azetidine scaffold in the design of new therapeutic agents targeting DNA repair mechanisms. The exploration of various substituents on the azetidine ring is a key aspect of this research, aiming to optimize potency, selectivity, and pharmacokinetic properties. The methoxyethyl group at the 3-position of the azetidine ring in this compound represents a structural variation that could be explored in future inhibitor design.

Stearoyl-Coenzyme A Delta-9 Desaturase Inhibitors

Stearoyl-Coenzyme A Delta-9 Desaturase (SCD) is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. The inhibition of SCD has been investigated as a potential treatment for various metabolic diseases. The utility of azetidine derivatives as SCD inhibitors has been an area of active research.

Anti-Inflammatory and Anti-Oxidative Chemical Investigations

The investigation of novel compounds with anti-inflammatory and anti-oxidative properties is a cornerstone of research into a wide range of pathological conditions. Azetidine derivatives have demonstrated potential in this domain.

A notable study has explored the anti-inflammatory and anti-oxidative effects of a closely related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride. This research highlights the potential of 3-substituted azetidine hydrochlorides to mitigate inflammatory responses and oxidative stress. The findings from this study suggest that the azetidine core, in conjunction with appropriate substituents at the 3-position, can serve as a valuable template for the development of new anti-inflammatory and anti-oxidative agents.

The general class of azetidine-2-one derivatives has also been the subject of research for their antioxidant activities. These studies further support the potential of the azetidine ring system as a scaffold for compounds with beneficial effects against oxidative stress. The methoxyethyl substituent in this compound may influence its antioxidant and anti-inflammatory profile, making it a compound of interest for further investigation in these areas.

Future Directions and Emerging Research Avenues for 3 2 Methoxyethyl Azetidine Hydrochloride and Azetidine Systems

Development of Novel and Efficient Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of azetidine derivatives presents a considerable challenge due to the high ring strain of the four-membered ring. arkat-usa.orgmedwinpublishers.com Overcoming this hurdle is a primary focus of ongoing research, with an emphasis on developing novel, efficient, and stereoselective synthetic routes.

Recent advancements have moved beyond traditional methods like the cyclization of 1,3-difunctionalized compounds and the reduction of azetidin-2-ones. arkat-usa.orgmagtech.com.cn Modern approaches increasingly utilize ring-enlargement of aziridines, cycloaddition reactions, and palladium-catalyzed cyclizations. rsc.orgarkat-usa.orgmagtech.com.cn For instance, La(OTf)3 has been effectively used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, tolerating a variety of functional groups. frontiersin.org

A notable trend is the development of stereoselective synthesis methods to control the three-dimensional arrangement of atoms, which is crucial for biological activity. nih.govacs.org One such method involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can stereospecifically form 2-(hydroxymethyl)azetidines that can be further oxidized to azetidine-2-carboxylic acids. acs.org Gold-catalyzed intermolecular oxidation of alkynes offers a flexible and stereoselective pathway to chiral azetidin-3-ones, avoiding the use of hazardous diazo intermediates. nih.gov

Researchers are also exploring visible-light-enabled aza Paternò-Büchi reactions as a mild and direct method for forming functionalized azetidines from imines and alkenes. nih.gov This approach has shown success in creating azetidines fused to six-membered rings. nih.gov The direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst is another innovative strategy for producing bis-functionalized azetidines. organic-chemistry.org

The following table summarizes some of the novel synthetic strategies being explored:

| Synthetic Strategy | Description | Key Features |

| La(OTf)3-Catalyzed Aminolysis | Intramolecular regioselective aminolysis of cis-3,4-epoxy amines. | High yields, tolerance of acid-sensitive and Lewis basic functional groups. frontiersin.org |

| Base-Induced Cyclization | Cyclization of enantiopure (2-aminoalkyl)oxiranes. | Stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org |

| Gold-Catalyzed Oxidation | Intermolecular oxidation of alkynes to form chiral azetidin-3-ones. | Avoids toxic diazo intermediates, highly stereoselective. nih.gov |

| Aza Paternò-Büchi Reaction | Visible light-enabled [2+2] cycloaddition of imines and alkenes. | Mild reaction conditions, direct formation of functionalized azetidines. rsc.orgnih.gov |

| Alkylation of ABB | Direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents. | Rapidly provides bis-functionalized azetidines. organic-chemistry.org |

Exploration of New Reactivity Modes and Transformations of Azetidine Scaffolds

The inherent ring strain of azetidines not only makes them challenging to synthesize but also endows them with unique reactivity that can be harnessed for further molecular diversification. rsc.orgrsc.org A significant area of research is the exploration of novel reactivity modes and transformations of the azetidine scaffold, particularly through ring-opening reactions. magtech.com.cnresearchgate.net

Nucleophilic ring-opening is a major transformation pathway for azetidines, often requiring activation with Lewis acids. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substituents present on the azetidine ring. magtech.com.cn For instance, in unsymmetrical azetidines, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to groups capable of stabilizing a transition state, such as aryl or acyl groups. magtech.com.cn Conversely, sterically bulky nucleophiles often attack the less substituted carbon atom. magtech.com.cn

Recent studies have investigated intramolecular ring-opening reactions, which can lead to the formation of more complex heterocyclic systems. For example, N-substituted aryl azetidines with a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov Understanding the mechanism of such reactions is crucial for designing stable azetidine-containing compounds. nih.gov Transition metal-free conditions for intramolecular ring-opening have also been developed, offering a more versatile approach to generating molecular complexity. acs.org

Beyond ring-opening, cycloaddition reactions involving the unsaturated counterparts of azetidines, known as azetines, are gaining attention. nih.gov Both 1- and 2-azetines can participate in [3+2] and [4+2] cycloadditions, providing access to fused-polycyclic azetidine structures. nih.gov

The direct functionalization of the azetidine ring is another active area of research. rsc.org This includes methods for direct and stereoselective C(sp3)–H functionalization, which allows for the introduction of new substituents onto the pre-formed azetidine scaffold. rsc.orguni-muenchen.de

Advanced Computational Modeling for Azetidine Design and Prediction

Computational modeling has become an indispensable tool in modern drug discovery and chemical synthesis, and its application to azetidine systems is a rapidly growing field. mit.edu These in silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding and accelerating experimental research. nih.govresearchgate.net

One of the key applications of computational modeling is in the design of novel azetidine derivatives with specific therapeutic properties. researchgate.net By modeling the interaction of azetidine-based compounds with biological targets, researchers can predict their potential efficacy as, for example, anticancer agents. nih.govresearchgate.net Molecular docking studies can reveal the binding modes of azetidine derivatives within the active sites of enzymes, such as human topoisomerase IIα, helping to rationalize their activity and guide the design of more potent inhibitors. researchgate.net

Computational models are also being used to predict the reactivity and stability of azetidines. mit.edu For example, researchers have used computational modeling to guide the synthesis of azetidines via photocatalysis, predicting which combinations of reactants will be successful. mit.edu These models can calculate frontier orbital energies to predict reactivity and identify factors that influence reaction yields. mit.edu Furthermore, computational studies can help to understand and predict the potential for undesired decomposition pathways, such as the acid-mediated intramolecular ring-opening of certain aryl azetidines. nih.gov

The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another critical area where computational tools are being applied. peerscientist.com By evaluating properties like solubility, protein binding, and permeability in silico, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic profiles, which is particularly important for developing drugs targeting the central nervous system. nih.gov

Integration of Azetidine Chemistry in Multi-Component and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse libraries of molecules for high-throughput screening. nih.govacs.org The integration of azetidine chemistry into these platforms is a promising avenue for the discovery of novel bioactive compounds.

Azetidine-based scaffolds are being used as starting points for DOS to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.orgnih.gov By starting with a densely functionalized azetidine core, a series of reactions can be employed to generate significant skeletal diversity. acs.org This approach has been used to create libraries of compounds "pre-optimized" for central nervous system applications by tailoring their physicochemical properties at the design stage. nih.gov

The development of multi-component reactions that incorporate azetidines or lead to their formation is also an active area of research. A four-component synthesis of functionalized azetidines has been developed, showcasing the potential for rapid and efficient construction of these valuable scaffolds. researchgate.net Multicomponent polymerization based on diversity-oriented synthesis has also been used to create functional polymers with multisubstituted small heterocycles, including stable azetidine derivatives. researchgate.net

The unique reactivity of azetidines can be exploited in DOS. For example, the strain-release-driven anion relay sequence of azabicyclo[1.1.0]butanes has been utilized in a multicomponent reaction to synthesize functionalized azetidines. researchgate.net These strategies allow for the efficient construction of complex molecules from simple and readily available starting materials.

Uncovering Novel Academic Applications Beyond Current Scope

While much of the focus on azetidine chemistry has been driven by its applications in medicinal chemistry, there is a growing interest in exploring the potential of these strained heterocycles in other scientific domains. The unique properties of the azetidine ring suggest that it could find utility in a variety of academic and industrial applications beyond drug discovery.

One emerging area is the use of azetidines in peptidomimetics and the synthesis of non-natural amino acids. acs.org The conformational constraints imposed by the azetidine ring can be used to control the secondary structure of peptides. acs.org For example, 3-aminoazetidine has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. The resulting macrocyclic peptides can be further functionalized at the azetidine nitrogen, allowing for the attachment of dyes or biotin tags.

The reactivity of azetidines also makes them interesting candidates for applications in materials science and polymer chemistry. rsc.org The ability of azetidines to undergo ring-opening polymerization could be exploited to create novel polymers with unique properties. Furthermore, the incorporation of azetidine units into polymer backbones could be used to modulate their physical and chemical characteristics.

Azetidines may also find applications as ligands in catalysis. rsc.org The nitrogen atom of the azetidine ring can coordinate to metal centers, and the stereochemistry of substituted azetidines could be used to induce chirality in catalytic transformations.

Finally, the development of azetidine-based chemical probes and sensors is another potential area of exploration. The ability to functionalize the azetidine ring allows for the attachment of reporter groups, and the reactivity of the ring could be harnessed to create sensors that respond to specific chemical stimuli.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyethyl)azetidine hydrochloride, and what reaction conditions are critical for high yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

Azetidine Ring Formation : Base-mediated cyclization of 3-chloro-1-propanol derivatives under controlled pH (e.g., NaH in THF at 0–5°C).

Functionalization : Alkylation of the azetidine nitrogen with 2-methoxyethyl groups via nucleophilic substitution (e.g., using 2-methoxyethyl chloride in DMF at 60°C).

Hydrochloride Salt Formation : Treatment with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt.

Critical Parameters :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation.

- Handling : Use a chemical fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid exposure to moisture, heat (>40°C), or open flames.

- Decomposition Risks : Hydrolysis of the azetidine ring in aqueous media; verify stability via periodic NMR analysis .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 3.4–3.6 ppm (methoxy protons) and δ 3.1–3.3 ppm (azetidine CH2 groups).

- 13C NMR : Signal at ~75 ppm for the quaternary azetidine carbon.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : ESI-MS m/z [M+H]+ calculated for C6H14NO2Cl: 175.6 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the alkylation step?

Methodological Answer:

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-oxide formation).

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Kinetic Analysis : Use in situ IR spectroscopy to monitor reaction progress and adjust stoichiometry dynamically.

Data Contradiction Example : Higher temperatures (80°C) may improve reaction rates but increase decomposition; balance via Design of Experiments (DoE) .

Q. What strategies address discrepancies in reported biological activity data for azetidine derivatives?

Methodological Answer:

- Assay Validation : Confirm compound stability in biological buffers (e.g., PBS, pH 7.4) via LC-MS before testing.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., [3H]-labeled competitors) to rule out off-target effects.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization).

Case Study : In NLRP3 inflammasome studies, conflicting IC50 values arose from differences in microglial cell activation protocols (LPS concentration, incubation time) .

Q. What are the implications of physicochemical properties on pharmacological applications?

Methodological Answer:

Q. How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid (SGF) : Incubate at 37°C for 2 hours (pH 1.2); analyze degradation via HPLC.

- Plasma Stability : Mix with rat plasma (37°C, 1 hour); precipitate proteins with acetonitrile and quantify parent compound.

- Thermogravimetric Analysis (TGA) : Assess thermal degradation patterns (5°C/min ramp under N2).

Key Finding : Degradation occurs above 150°C, making it unsuitable for high-temperature formulations .

Q. What computational tools are recommended for predicting the reactivity of azetidine derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (e.g., Gaussian 16).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GROMACS) using crystal structures of target proteins.

- QSAR Models : Train models on azetidine datasets to correlate substituents with bioactivity (e.g., MOE or Schrodinger).

Validation : Cross-check predictions with experimental SAR data from analogous piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.